molecular formula C6H4BrClN4 B12284157 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

Cat. No.: B12284157
M. Wt: 247.48 g/mol
InChI Key: ORQLGWUTFBIBOW-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (CAS 1433822-19-5) is a high-purity chemical building block for research and development, particularly in medicinal chemistry. This multifunctional heterocyclic compound belongs to the [1,2,4]triazolo[1,5-a]pyridine family, a privileged scaffold known for its broad spectrum of biological activities and applications in drug discovery . The structure features both bromo and chloro substituents, which provide distinct sites for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, making it a versatile intermediate for constructing more complex molecules. The [1,2,4]triazolo[1,5-a]pyridine core is recognized as an ideal fragment in drug design due to the presence of hydrogen bond acceptors and donors in its structure . Researchers value this scaffold for developing inhibitors targeting key biological pathways. Analogous compounds within this chemical class have demonstrated potent activity as protein kinase inhibitors , with specific derivatives being investigated as novel PI3K/mTOR dual inhibitors for cancer therapy and as RORγt inverse agonists . The compound should be stored sealed in a dry environment at 2-8°C . This product is intended for laboratory research purposes only and is not classified as a drug. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrClN4

Molecular Weight

247.48 g/mol

IUPAC Name

8-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C6H4BrClN4/c7-4-1-3(8)2-12-5(4)10-6(9)11-12/h1-2H,(H2,9,11)

InChI Key

ORQLGWUTFBIBOW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=NN2C=C1Cl)N)Br

Origin of Product

United States

Preparation Methods

Oxidative Cyclization of Amidines

A common approach involves oxidative cyclization of N-(2-pyridyl)amidines or guanidines. Sodium hypochlorite (NaOCl) or lead tetraacetate (Pb(OAc)₄) facilitates the formation of the triazolo-pyridine core. For example, brominated pyridine precursors undergo cyclization with hydrazine derivatives under acidic conditions to yield the target compound.

Key Steps :

  • Substrate Preparation : 6-Chloro-2-aminopyridine derivatives are treated with brominating agents (e.g., N-bromosuccinimide) to introduce bromine at position 8.
  • Cyclization : The brominated intermediate reacts with hydrazine or its derivatives (e.g., ethoxycarbonyl isothiocyanate) in the presence of NaOCl or MnO₂ to form the triazole ring.

Example :

  • Yield : 74–87% for analogous triazolo-pyridines under optimized conditions.
  • Conditions : Reflux in toluene/ethanol/water with Pd(PPh₃)₄ catalysis.

Microwave-Assisted Synthesis

Catalyst-Free Microwave Reactions

Microwave irradiation enables rapid synthesis of triazolo-pyridines without metal catalysts. A tandem reaction between enaminonitriles and benzohydrazides at 140°C under microwave conditions produces the triazolo-pyridine scaffold in 52–90% yields.

Procedure :

  • Transamidation : Enaminonitriles react with benzohydrazides to form intermediate hydrazones.
  • Cyclization : Microwave irradiation promotes nucleophilic addition and condensation, yielding the triazolo-pyridine core.

Advantages :

  • Eco-friendly : No toxic catalysts or solvents required.
  • Scalability : Demonstrated for gram-scale production.

Halogenation and Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups to pre-functionalized triazolo-pyridines. For example, 8-bromo intermediates react with boronic acids under PdCl₂(dppf) catalysis to install substituents at position 6.

Typical Conditions :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
  • Base : Cs₂CO₃ or Na₂CO₃.
  • Solvent : Dioxane/water or toluene/ethanol.

Yield : 74–87% for coupled products.

Direct Halogenation

Electrophilic bromination/chlorination of triazolo-pyridine precursors using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) achieves regioselective halogenation. For instance, 6-chloro-8-bromo derivatives are synthesized by sequential halogenation of 2-aminopyridines.

Challenges :

  • Regioselectivity : Competing halogenation at adjacent positions requires careful control of stoichiometry.

Functionalization of Pre-Formed Triazolo-Pyridines

Amine Group Introduction

The 2-amino group is installed via nucleophilic substitution or condensation. Sodium hydride (NaH) and N,N′-carbonyldiimidazole (CDI) mediate the reaction between brominated triazolo-pyridines and amines.

Procedure :

  • Activation : NaH deprotonates the triazolo-pyridine, enabling CDI-mediated coupling.
  • Amination : Primary or secondary amines (e.g., methylamine, cyclopropylamine) react to form the 2-amine derivative.

Yield : 76–89% for substituted ureas.

Comparative Analysis of Methods

Table 1: Synthesis Methods and Performance

Method Reagents/Catalysts Yield (%) Key Advantages Limitations
Oxidative Cyclization NaOCl, Pb(OAc)₄ 60–87 Scalable, modular Harsh conditions
Microwave Synthesis None 52–90 Eco-friendly, rapid Specialized equipment needed
Suzuki Coupling Pd(PPh₃)₄, Cs₂CO₃ 74–87 Broad substrate scope Sensitivity to moisture
Direct Halogenation NBS, NCS 65–78 Regioselective Competing side reactions

Mechanistic Insights

Cyclization Pathways

Cyclization proceeds via a transamidation mechanism, where enaminonitriles and hydrazides form intermediate hydrazones. Subsequent nucleophilic attack and dehydration yield the triazolo-pyridine ring.

Role of Halogens

Bromine and chlorine enhance electrophilicity, facilitating cross-coupling and substitution reactions. Steric and electronic effects dictate reactivity at positions 6 and 8.

Chemical Reactions Analysis

8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Condensation Reactions: It can participate in condensation reactions with various carbonyl compounds to form new heterocyclic structures.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

JAK Inhibition

One of the primary applications of 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine is as a Janus kinase (JAK) inhibitor. JAK inhibitors are critical in treating various inflammatory and autoimmune diseases. The compound has shown efficacy in:

  • Rheumatoid Arthritis : Reducing inflammation and joint degradation.
  • Psoriasis : Modulating immune responses to alleviate symptoms.
  • Inflammatory Bowel Diseases : Addressing conditions like Crohn's disease and ulcerative colitis through immune modulation .

Anticancer Properties

Research indicates that this compound may serve as a therapeutic agent against certain cancers. JAK inhibitors have been linked to:

  • Leukemias : Targeting specific pathways involved in cancer proliferation.
  • Solid Tumors : Such as prostate cancer and uterine leiomyosarcoma, where modulation of the immune response can enhance treatment outcomes .

Neuropharmacological Effects

The compound's ability to interact with neurotransmitter systems suggests potential applications in neuropharmacology. It may influence:

  • Serotonin Receptors : Possible modulation of mood and anxiety disorders.
  • G Protein-Coupled Receptors : Affecting various physiological processes including pain perception and inflammation .

Case Study 1: JAK Inhibition in Rheumatoid Arthritis

A study demonstrated that compounds similar to this compound effectively reduced inflammatory markers in rheumatoid arthritis models. The mechanism involved the inhibition of JAK pathways, leading to decreased cytokine production.

Case Study 2: Anticancer Activity

In vitro studies showed that this compound inhibited cell proliferation in leukemia cell lines by inducing apoptosis. The findings suggest that the compound can disrupt the signaling pathways essential for cancer cell survival.

Data Table of Biological Activities

Application AreaMechanism of ActionExample ConditionsReference
JAK InhibitionInhibition of JAK pathwayRheumatoid Arthritis
Anticancer PropertiesInduction of apoptosisLeukemias
Neuropharmacological EffectsModulation of receptorsMood Disorders

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing their normal function. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine with structurally related triazolo[1,5-a]pyridine derivatives:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituents (Positions) Key Applications/Properties
8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine 1257705-51-3 C₆H₄BrFN₄ 231.03 Br (8), F (6), NH₂ (2) Intermediate for fluorinated drug candidates
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine 947248-68-2 C₆H₅BrN₄ 213.03 Br (6), NH₂ (2) Antimicrobial and antitumor research
8-Bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine 1159813-15-6 C₇H₅BrClN₃ 245.49 Br (8), Cl (6), CH₃ (2) Herbicidal activity studies
6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine 1260667-73-9 C₆H₃BrClN₃ 232.47 Br (6), Cl (2) Synthetic intermediate for agrochemicals
Target Compound: this compound 1934834-85-1 C₆H₃BrClN₄ 232.47 Br (8), Cl (6), NH₂ (2) PDE10 inhibition; medicinal chemistry scaffold

Structural and Functional Differences

Halogen Substitution Effects: The 8-bromo-6-fluoro analog (CAS 1257705-51-3) replaces chlorine with fluorine, reducing steric bulk and increasing electronegativity. This may enhance binding to polar enzyme active sites in drug design .

Amino vs. Methyl Group: The 2-methyl analog (CAS 1159813-15-6) lacks the amino group, reducing hydrogen-bonding capacity. This modification is critical in herbicidal activity, where sulfonamide derivatives (e.g., triazolo[1,5-a]pyrimidine-2-sulfonamides) rely on NH₂ for acetolactate synthase (ALS) inhibition .

Synthetic Utility :

  • The bromine and chlorine atoms in the target compound enable palladium-catalyzed cross-coupling reactions, such as cyanation (to form carbonitriles) or azetidinyl substitution, as seen in patents for mGlu5 modulators .

Physicochemical Properties

  • Solubility : The target compound’s solubility in organic solvents (e.g., dichloromethane) is higher than its 6-bromo-2-chloro analog due to the NH₂ group’s polarity .
  • Stability: Halogenated triazolo[1,5-a]pyridines generally exhibit greater thermal stability than non-halogenated variants, making them suitable for high-temperature reactions .

Biological Activity

8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (CAS No. 1433822-19-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₆H₃BrClN₃
  • Molecular Weight : 232.47 g/mol
  • IUPAC Name : 8-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine
  • PubChem CID : 86684135

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This can lead to the modulation of metabolic pathways associated with inflammation and cancer progression.
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic functions.

Biological Activity Overview

Activity Type Description Reference
Anticancer Exhibits cytotoxic effects on cancer cell lines such as Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA).
Anti-inflammatory Demonstrates potential in reducing inflammation in animal models.
Antimicrobial Effective against a range of pathogens; mechanism involves inhibition of cell wall synthesis.
CYP Inhibition Acts as an inhibitor for certain cytochrome P450 enzymes (e.g., CYP1A2).

Anticancer Activity

In a study evaluating the cytotoxic effects of various triazole derivatives, this compound was found to significantly inhibit the growth of EAC cells. The compound's effectiveness was compared to standard chemotherapeutic agents, showing promising results in vitro.

Antimicrobial Properties

A detailed investigation into the antimicrobial efficacy of this compound revealed that it possesses significant inhibitory action against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 6 to 12.5 µg/mL for various tested strains, indicating strong potential for further development as an antimicrobial agent.

Q & A

Q. Table 1: Representative Synthesis Conditions for Analogous Compounds

Reagents/ConditionsSolventTemperatureYieldReference
K₂CO₃, DMF, 8 h stirringDMFRT to 90°C76%
Pd-catalyzed cross-couplingTHFReflux60-70%

Basic: How is the structural characterization of this compound performed?

Methodological Answer:
Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., amine protons at δ 5.2–5.8 ppm, halogenated aromatic signals) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 292.93 for C₆H₅BrClN₅) .
  • X-ray Crystallography: Resolves planar triazolopyridine core geometry and halogen/amine group orientations (e.g., dihedral angles ~55–73°) .

Q. Table 2: Key Spectroscopic Data for Triazolopyridine Derivatives

TechniqueDiagnostic FeaturesReference
¹H NMRAmine (-NH₂) at δ 5.5 ppm; aromatic Br/Cl
X-rayPlanar ring system; C-Br bond length 1.89 Å

Basic: What is the role of this compound as a synthetic intermediate?

Methodological Answer:
This compound serves as a precursor for bioactive molecules. The amine group enables nucleophilic substitution (e.g., coupling with carbonyl compounds), while halogens (Br/Cl) facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups. Derivatives have shown antifungal and anticancer activities in related triazolopyridines .

Advanced: How can researchers optimize reaction yields in the synthesis of this compound?

Methodological Answer:
Yield optimization involves:

  • Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalyst Selection: Pd(PPh₃)₄ improves cross-coupling efficiency for brominated analogs .
  • Temperature Control: Gradual heating (e.g., 90°C for 8 hours) prevents side reactions .
    Contradictions in reported yields (e.g., 60% vs. 76%) may arise from purification methods; recrystallization > column chromatography for purity .

Advanced: How should researchers address discrepancies in spectral data during characterization?

Methodological Answer:
Contradictory NMR or MS data can be resolved by:

  • Multi-Technique Validation: Cross-checking NMR with X-ray to confirm substitution patterns .
  • Computational Modeling: DFT studies (e.g., for [1,2,4]triazolo[1,5-a]pyridine isomerization) validate experimental spectra .
  • Isotopic Labeling: ¹⁵N-labeled analogs clarify ambiguous amine group signals .

Advanced: What strategies are recommended for designing derivatives with enhanced bioactivity?

Methodological Answer:

  • Substituent Modification: Introduce electron-withdrawing groups (e.g., -NO₂) at position 6 to modulate electron density .
  • Hybrid Scaffolds: Combine triazolopyridine with pyrimidine (e.g., pyrazolo[1,5-a]pyridine hybrids) to enhance binding affinity .
  • SAR Studies: Compare IC₅₀ values of bromo vs. chloro derivatives to identify pharmacophore requirements .

Advanced: How can computational methods predict the reactivity of this compound?

Methodological Answer:

  • DFT Calculations: Model electrophilic aromatic substitution (e.g., bromination at position 8) using Gaussian09 with B3LYP/6-31G* basis set .
  • Molecular Docking: Screen derivatives against target enzymes (e.g., CYP450) using AutoDock Vina .

Advanced: What are the challenges in solubility optimization, and how can they be mitigated?

Methodological Answer:

  • Problem: Low solubility in aqueous buffers due to aromatic hydrophobicity.
  • Solutions:
    • Co-Solvents: Use DMSO:water (1:9) mixtures for in vitro assays .
    • Prodrug Design: Introduce phosphate esters at the amine group for enhanced bioavailability .
    • Crystallization: Hexane/ethyl acetate (3:1) recrystallization improves purity and solubility .

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